tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Description
tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate is a bicyclic pyrrole derivative featuring a benzyl substituent at the 1-position and a tert-butyl ester group at the 3-position. The 2,5-dihydro-1H-pyrrole core introduces partial saturation, enhancing conformational flexibility compared to fully aromatic pyrroles. Its structural features, including the electron-withdrawing ester group and lipophilic tert-butyl moiety, influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
tert-butyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)14-9-10-17(12-14)11-13-7-5-4-6-8-13/h4-9H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUOHFQOBOONRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of N-boc-diallylamine with appropriate reagents to form the desired compound . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce different reduced pyrrole derivatives. Substitution reactions can result in a variety of functionalized pyrrole compounds.
Scientific Research Applications
tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Variations in Pyrrole Derivatives
The following table summarizes key structural and functional differences between tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate and its analogs:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties/Biological Activity |
|---|---|---|---|
| tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate | Benzyl (1), tert-butyl ester (3) | ~289.4 | Moderate lipophilicity; potential anticancer activity (inferred from SAR) |
| Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride | Benzyl (1), ethyl ester (3), HCl salt | ~297.8 | Dose-dependent cytotoxicity (IC₅₀: 12–25 µM in cancer cells); improved solubility due to HCl salt |
| tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | Hydroxy (3), dimethyl (2), oxo (5) | ~255.3 | Enhanced hydrogen-bonding capacity; antimicrobial activity |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Oxo (4), piperidine core | ~199.2 | Higher rigidity; used as a proteolysis-targeting chimera (PROTAC) intermediate |
Functional Group Impact
- Ester Groups : The tert-butyl ester in the target compound confers greater steric bulk and hydrolytic stability compared to ethyl esters (e.g., in Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride). However, the ethyl analog’s hydrochloride salt improves aqueous solubility, which is critical for in vivo applications .
- Benzyl vs. Aryl Groups : The benzyl substituent at position 1 enhances π-π stacking interactions with biological targets, whereas analogs with aryl groups (e.g., tert-Butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate) exhibit variable potency depending on aryl electronegativity .
- Hydroxy/Oxo Substituents: The presence of a hydroxy group (as in tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate) increases polarity and hydrogen-bond donor capacity, improving target binding but reducing membrane permeability .
Structure-Activity Relationship (SAR) Insights
- Position 3 Modifications : Ester groups at position 3 (e.g., tert-butyl vs. ethyl) influence metabolic stability. tert-Butyl esters resist esterase-mediated hydrolysis better than ethyl esters, prolonging half-life in biological systems .
- Benzyl Group Optimization : Substituting the benzyl group with electron-deficient aryl rings (e.g., fluorobenzyl) in analogs like 3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride enhances target selectivity, particularly in kinase inhibition .
- Ring Saturation : The 2,5-dihydro-1H-pyrrole core balances conformational flexibility and planarity, enabling interactions with both hydrophobic pockets and polar residues in enzyme active sites .
Biological Activity
tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 698358-08-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate is , with a molecular weight of 245.32 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of pyrrole derivatives, including tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate. The compound was tested against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
|---|---|---|---|---|
| tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate | Staphylococcus aureus | 20 | Candida albicans | 75 |
| N-benzyl-2,5-dihydro-1H-pyrrole | Escherichia coli | 15 | Candida glabrata | 100 |
| N-benzyl derivatives | Bacillus subtilis | 18 | Aspergillus niger | 80 |
The minimum inhibitory concentration (MIC) values indicate that tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits moderate antibacterial activity against Staphylococcus aureus and notable antifungal activity against Candida albicans .
Anticancer Activity
Pyrrole derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain pyrrole compounds can inhibit cancer cell proliferation.
Case Study:
A study conducted on the cytotoxic effects of pyrrole derivatives revealed that tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 value was determined to be approximately 25 µM, suggesting potential as an anticancer agent .
The biological activity of tert-butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate may be attributed to its ability to interact with cellular targets involved in bacterial and fungal metabolism as well as cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to key enzymes in these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
